N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide
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Overview
Description
N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a glycidyl group, a methylsulfonyl group, and an aminophenyl ether moiety, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide typically involves the reaction of glycidol with N-methylsulfonyl-p-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the glycidyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide involves its reactive glycidyl group, which can form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The methylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in selective sulfonylation reactions.
4-(Methylsulfonyl)phenyl derivatives: Used as selective cyclooxygenase-2 inhibitors.
Uniqueness
N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide stands out due to its combination of a glycidyl group and a methylsulfonyl group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity.
Properties
Molecular Formula |
C10H13NO4S |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H13NO4S/c1-16(12,13)11-8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10-11H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
DMBDRKKEZLXIBV-SNVBAGLBSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC[C@@H]2CO2 |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
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